molecular formula C18H14F4N2OS B2532557 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 851865-96-8

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2532557
CAS No.: 851865-96-8
M. Wt: 382.38
InChI Key: VPALFFZVOMBGKK-UHFFFAOYSA-N
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Description

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H14F4N2OS and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed efficient synthetic methodologies and investigated the structural properties of compounds related to "(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone". For instance, Moreno-Fuquen et al. (2019) focused on the catalyst- and solvent-free synthesis of fluorinated benzophenones, showcasing a regioselective approach that underscores the significance of such compounds in organic chemistry and material sciences due to their potential applications in pharmaceuticals and as advanced materials (Moreno-Fuquen et al., 2019).

Photostability and Spectroscopic Properties

Woydziak et al. (2012) explored the synthesis of fluorinated fluorophores, highlighting how fluorination enhances photostability and improves spectroscopic properties. This work is crucial for the development of novel fluorinated compounds with potential applications in fluorescence imaging and as markers in biological systems (Woydziak et al., 2012).

Anticonvulsant Agents

The design and synthesis of novel compounds for medical applications have also been explored. Malik and Khan (2014) synthesized a series of derivatives with potential as sodium channel blockers and anticonvulsant agents, indicating the importance of structural modifications in enhancing biological activity and therapeutic potential (Malik & Khan, 2014).

Polymeric and Material Science Applications

Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants and studied their physical and optical properties. This research underscores the utility of such compounds in creating advanced materials with specific thermal and fluorescence characteristics, suitable for a variety of applications including electronics and photonics (Ghaemy et al., 2013).

Antimicrobial Activity and Cytotoxicity

Research into the antimicrobial and cytotoxic properties of related compounds has shown promising results. Shankar et al. (2018) investigated the synthesis, antimicrobial activity, and cytotoxicity of novel substituted analogs, highlighting the potential of these compounds in pharmaceutical applications and drug development (Shankar et al., 2018).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-13-7-5-12(6-8-13)11-26-17-23-9-10-24(17)16(25)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPALFFZVOMBGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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